molecular formula C15H17N3O3S B489356 N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide CAS No. 514182-49-1

N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide

Cat. No.: B489356
CAS No.: 514182-49-1
M. Wt: 319.4g/mol
InChI Key: NYXHPFHXLCHMOS-UHFFFAOYSA-N
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Description

N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.4g/mol. The purity is usually 95%.
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Biological Activity

N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolidine ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C14H16N2O2S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This molecular formula indicates the presence of various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study evaluating various thiazolidine compounds found that certain derivatives demonstrated potent activity against a range of bacterial and fungal pathogens. Specifically, compounds with structural similarities to this compound showed minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL against various strains, highlighting their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

CompoundMIC (μmol/mL)MBC (μmol/mL)Activity Type
4d10.7–21.421.4–40.2Bacterial
4p<20Not specifiedFungal
3h<15Not specifiedFungal

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been extensively studied. Mechanistic studies on similar compounds have shown that they induce apoptosis in cancer cell lines through both extrinsic and intrinsic pathways. For instance, derivatives similar to this compound have been reported to exhibit cytotoxic effects against HeLa cells, with IC50 values indicating significant potency .

Case Study: Apoptosis Induction

In a study focused on the anticancer activity of thiazolidine derivatives, it was observed that treatment with these compounds led to increased apoptosis markers in HeLa cells. The study utilized flow cytometry to quantify apoptotic cells, revealing that compounds with specific substitutions on the thiazolidine ring exhibited enhanced activity compared to standard chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

The biological activities of thiazolidine derivatives are influenced by their chemical structure. The presence of electron-donating or electron-withdrawing groups can significantly affect their potency. For example, methyl substitutions at specific positions on the phenyl ring have been correlated with increased antimicrobial and anticancer activities .

Table 2: Structure-Activity Relationships

Substitution TypeEffect on Activity
Methyl group at position 4Increased potency
Halogen substitutionsEnhanced antimicrobial activity
Acetyl group presenceImproved solubility and bioavailability

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-9(19)10-4-6-11(7-5-10)17-13(20)8-12-14(21)18(3)15(16-2)22-12/h4-7,12H,8H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXHPFHXLCHMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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